molecular formula C17H20ClNO2 B1389447 5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline CAS No. 1040685-04-8

5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline

Cat. No. B1389447
CAS RN: 1040685-04-8
M. Wt: 305.8 g/mol
InChI Key: KFXJDVAGDXKSBZ-UHFFFAOYSA-N
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Description

5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline (5-Cl-NMPA) is an important chemical compound that has been used in a variety of scientific research applications. It is a substituted aniline that contains a chlorine atom and two methoxy groups. 5-Cl-NMPA has been used in organic synthesis, as a reagent in biochemical and physiological studies, and as a catalyst in laboratory experiments.

Scientific Research Applications

5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, in the synthesis of heterocyclic compounds, and in the synthesis of pharmaceuticals. It has also been used in biochemical and physiological studies as a reagent for the detection of specific proteins and enzymes. In addition, 5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline has been used as a catalyst in laboratory experiments for the synthesis of organic compounds.

Mechanism of Action

The mechanism of action of 5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline is not fully understood. However, it is known that it is a strong nucleophile and can react with a variety of substrates. It is also known that it can form hydrogen bonds with other molecules, which can facilitate the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline are not fully understood. However, it is known that it can interact with a variety of proteins and enzymes, and can be used in biochemical and physiological studies. In addition, 5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline has been shown to have antimicrobial activity, and has been used in the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

The use of 5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline in laboratory experiments has several advantages. It is a stable compound, and can be stored for long periods of time without degradation. It is also a strong nucleophile, and can react with a variety of substrates. In addition, it can form hydrogen bonds with other molecules, which can facilitate the formation of new compounds.
However, there are also some limitations to the use of 5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline in laboratory experiments. It is a toxic compound, and should be handled with care. In addition, it is a reactive compound, and can react with other compounds that are present in the reaction mixture.

Future Directions

The future directions for 5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline are numerous. It can be used in the development of new pharmaceuticals, as a reagent in organic synthesis, and as a catalyst in laboratory experiments. In addition, it can be used in biochemical and physiological studies, and in the detection of specific proteins and enzymes. Furthermore, it can be used in the development of new antimicrobial agents, and in the treatment of bacterial infections. Finally, it can be used in the development of new materials and compounds, and as a reagent in the synthesis of heterocyclic compounds.

properties

IUPAC Name

5-chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2/c1-12-8-9-14(18)10-15(12)19-11-13(2)21-17-7-5-4-6-16(17)20-3/h4-10,13,19H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXJDVAGDXKSBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NCC(C)OC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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